molecular formula C6H10N2 B115234 2-Isopropylimidazole CAS No. 36947-68-9

2-Isopropylimidazole

Cat. No.: B115234
CAS No.: 36947-68-9
M. Wt: 110.16 g/mol
InChI Key: FUOZJYASZOSONT-UHFFFAOYSA-N
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Description

2-Isopropylimidazole is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of imidazole, characterized by the presence of an isopropyl group attached to the second position of the imidazole ring. This compound is known for its applications as a building block in organic synthesis and its potential use in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

  • Imidazole is dissolved in a suitable solvent such as dimethylformamide.
  • A base, such as sodium hydride or potassium carbonate, is added to deprotonate the imidazole.
  • Isopropyl halide (e.g., isopropyl bromide) is then added to the reaction mixture.
  • The reaction is allowed to proceed at an elevated temperature, typically around 80-100°C, for several hours.
  • The product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropylimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Isopropylimidazole can be compared with other imidazole derivatives such as:

    2-Methylimidazole: Similar in structure but with a methyl group instead of an isopropyl group.

    2-Ethylimidazole: Contains an ethyl group at the second position.

    4-Phenylimidazole: Features a phenyl group at the fourth position.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and binding characteristics. This makes it distinct from other imidazole derivatives and suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOZJYASZOSONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068013
Record name 1H-Imidazole, 2-(1-methylethyl)-
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36947-68-9
Record name 2-Isopropylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36947-68-9
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Record name 1H-Imidazole, 2-(1-methylethyl)-
Source ChemIDplus
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Record name 1H-Imidazole, 2-(1-methylethyl)-
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Record name 1H-Imidazole, 2-(1-methylethyl)-
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Record name 2-isopropyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.426
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Record name 1H-IMIDAZOLE, 2-(1-METHYLETHYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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